

# FNDR-20123: A Comparative Analysis of its Safety Profile and Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: FNDR-20123 free base

Cat. No.: B11936684

Get Quote

For Researchers, Scientists, and Drug Development Professionals

FNDR-20123 has emerged as a promising novel anti-malarial agent, exhibiting potent activity as a histone deacetylase (HDAC) inhibitor. This guide provides a comprehensive comparison of the safety profile and off-target effects of FNDR-20123 against other relevant anti-malarial compounds and HDAC inhibitors. The following sections present a detailed analysis supported by experimental data, structured to facilitate objective evaluation by researchers and drug development professionals.

## In Vitro Safety and Off-Target Profile

FNDR-20123 has undergone a battery of in vitro safety and selectivity assessments. The data, summarized below, is compared with the known profiles of the HDAC inhibitors Vorinostat (SAHA) and Trichostatin A, as well as the established anti-malarial drugs Atovaquone and Pyrimethamine.

#### **Cytotoxicity Profile**

FNDR-20123 has demonstrated negligible cytotoxicity against human cell lines at concentrations effective against Plasmodium falciparum.



| Compound             | Cell Line                         | Assay Type    | Cytotoxicity<br>Metric (IC50 or<br>% Viability) | Reference |
|----------------------|-----------------------------------|---------------|-------------------------------------------------|-----------|
| FNDR-20123           | HepG-2 (human<br>liver carcinoma) | Not specified | Negligible                                      | [1][2]    |
| FNDR-20123           | THP-1 (human monocytic)           | Not specified | Negligible                                      | [1][2]    |
| Vorinostat<br>(SAHA) | Various cancer cell lines         | Multiple      | Varies by cell line (nM to µM range)            | [3]       |
| Trichostatin A       | Various cancer cell lines         | Multiple      | Varies by cell line (nM range)                  | [4]       |
| Atovaquone           | Not specified                     | Not specified | Information not readily available               |           |
| Pyrimethamine        | Not specified                     | Not specified | Information not readily available               | -         |

# **Cardiac Safety: hERG Liability**

A critical aspect of preclinical safety assessment is the evaluation of a compound's potential to inhibit the human Ether-à-go-go-Related Gene (hERG) potassium channel, which can lead to cardiac arrhythmias.



| Compound          | hERG Inhibition (IC50)            | Reference |
|-------------------|-----------------------------------|-----------|
| FNDR-20123        | > 100 µM                          | [1][2]    |
| Vorinostat (SAHA) | Information not readily available |           |
| Trichostatin A    | Information not readily available |           |
| Atovaquone        | Information not readily available |           |
| Pyrimethamine     | Information not readily available | _         |

# Drug Metabolism Interaction: Cytochrome P450 (CYP) Inhibition

The potential for drug-drug interactions is assessed by examining the inhibition of major cytochrome P450 enzymes.

| Compound          | CYP Isoforms<br>Tested | Inhibition (IC50)                 | Reference |
|-------------------|------------------------|-----------------------------------|-----------|
| FNDR-20123        | Not specified          | > 25 μM                           | [1][2]    |
| Vorinostat (SAHA) | Not specified          | Information not readily available |           |
| Trichostatin A    | Not specified          | Information not readily available |           |
| Atovaquone        | Not specified          | Information not readily available | •         |
| Pyrimethamine     | CYP2C8                 | Known inhibitor                   | [5]       |

# **Off-Target Profile: Human HDAC Isoform Selectivity**



FNDR-20123's primary mechanism of action is through the inhibition of HDACs. Its activity against various human HDAC isoforms reveals its off-target profile.

| Compoun<br>d         | HDAC1<br>(IC50)                     | HDAC2<br>(IC50)                     | HDAC3<br>(IC50)                     | HDAC6<br>(IC50)                     | HDAC8<br>(IC50)                     | Referenc<br>e |
|----------------------|-------------------------------------|-------------------------------------|-------------------------------------|-------------------------------------|-------------------------------------|---------------|
| FNDR-<br>20123       | 25 nM                               | 29 nM                               | 2 nM                                | 11 nM                               | 282 nM                              | [6][7]        |
| Vorinostat<br>(SAHA) | Pan-HDAC inhibitor (nM range)       | [8]           |
| Trichostati<br>n A   | Pan-HDAC<br>inhibitor<br>(nM range) | [9]           |

# In Vivo Safety Profile

Preclinical in vivo studies provide crucial information on the overall safety and tolerability of a drug candidate.

# **Rodent Toxicology Studies**



| Compound             | Species                 | Study<br>Duration | Dose                 | Key<br>Findings                                                                                            | Reference            |
|----------------------|-------------------------|-------------------|----------------------|------------------------------------------------------------------------------------------------------------|----------------------|
| FNDR-20123           | Sprague-<br>Dawley Rats | 14 days           | 100 mg/kg<br>(daily) | No abnormality in body weight or gross organ pathology                                                     | [2]                  |
| Vorinostat<br>(SAHA) | Not specified           | Not specified     | Not specified        | Dose-limiting toxicities include gastrointestin al issues, fatigue, and myelosuppre ssion                  | [10]                 |
| Atovaquone           | Not specified           | Not specified     | Not specified        | Common side effects include gastrointestin al issues and headache                                          | [11][12][13]<br>[14] |
| Pyrimethamin<br>e    | Not specified           | Not specified     | Not specified        | Side effects include loss of appetite, vomiting, and potential for severe skin and hematological reactions | [15][16][17]<br>[18] |

# **Signaling Pathway and Experimental Workflows**



To visually represent the biological context and experimental procedures discussed, the following diagrams are provided.



Click to download full resolution via product page

Caption: Mechanism of action of FNDR-20123 via HDAC inhibition.





Click to download full resolution via product page

Caption: Workflow for in vitro safety and selectivity profiling.

### **Experimental Protocols**

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the key experimental protocols.

### In Vitro Cytotoxicity Assay (MTT Assay)

- Cell Lines: HepG2 (human liver carcinoma) and THP-1 (human monocytic) cells.
- Procedure:
  - Cells are seeded in 96-well plates and allowed to adhere overnight.
  - Cells are treated with a range of concentrations of the test compound (e.g., FNDR-20123)
     and incubated for a specified period (e.g., 48-72 hours).



- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
- The formazan crystals are solubilized, and the absorbance is measured using a microplate reader.
- Cell viability is calculated as a percentage of the untreated control, and the IC50 value is determined.[19][20][21][22][23]

# hERG Potassium Channel Assay (Automated Patch Clamp)

- Cell Line: HEK293 cells stably expressing the hERG channel.
- Procedure:
  - Whole-cell patch-clamp recordings are performed using an automated platform.
  - A specific voltage protocol is applied to elicit hERG currents.
  - Cells are perfused with vehicle control followed by increasing concentrations of the test compound.
  - The effect of the compound on the hERG tail current is measured.
  - The concentration-response curve is generated to determine the IC50 value.[24][25][26]
     [27][28]

### Cytochrome P450 (CYP) Inhibition Assay

- · System: Human liver microsomes.
- Procedure:
  - A cocktail of specific probe substrates for major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) is incubated with human liver microsomes in the presence of NADPH.



- The test compound is added at various concentrations.
- The reaction is terminated, and the formation of specific metabolites is quantified using LC-MS/MS.
- The percentage of inhibition is calculated relative to the vehicle control, and IC50 values are determined.[29][30][31][32][33]

#### In Vivo Rodent Toxicity Study

- · Animal Model: Sprague-Dawley rats.
- Procedure:
  - Animals are divided into control and treatment groups (typically 3 dose levels).
  - The test compound is administered daily via the intended clinical route (e.g., oral gavage)
     for a specified duration (e.g., 14 or 28 days).
  - Daily clinical observations, body weight, and food consumption are monitored.
  - At the end of the study, blood samples are collected for hematology and clinical chemistry analysis.
  - A full necropsy is performed, and major organs are collected for histopathological examination.[34][35][36][37][38]

This guide provides a foundational comparison of the safety and off-target profile of FNDR-20123. Further head-to-head studies with direct comparators under identical experimental conditions will be invaluable for a more definitive assessment.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References



- 1. Discovery of FNDR-20123, a histone deacetylase inhibitor for the treatment of Plasmodium falciparum malaria PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of FNDR-20123, a histone deacetylase inhibitor for the treatment of Plasmodium falciparum malaria PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vorinostat—An Overview PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Off-target binding of the histone deacetylase inhibitor vorinostat to carbonic anhydrase II and IX - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hdac1.com [hdac1.com]
- 10. Phase 2 trial of oral vorinostat (suberoylanilide hydroxamic acid, SAHA) for refractory cutaneous T-cell lymphoma (CTCL) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Atovaquone and Proguanil [healthhub.sg]
- 12. drugs.com [drugs.com]
- 13. Atovaquone/Proguanil (Malarone): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 14. Atovaquone and proguanil (oral route) Side effects & dosage Mayo Clinic [mayoclinic.org]
- 15. Pyrimethamine (Daraprim): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing
   WebMD [webmd.com]
- 16. Side Effects of Daraprim (pyrimethamine): Interactions & Warnings [medicinenet.com]
- 17. What are the side effects of Pyrimethamine? [synapse.patsnap.com]
- 18. drugs.com [drugs.com]
- 19. researchgate.net [researchgate.net]
- 20. reframeDB [reframedb.org]
- 21. benchchem.com [benchchem.com]
- 22. tripod.nih.gov [tripod.nih.gov]
- 23. researchgate.net [researchgate.net]



- 24. Cell-based hERG Channel Inhibition Assay in High-throughput Format PMC [pmc.ncbi.nlm.nih.gov]
- 25. Cell-Based hERG Channel Inhibition Assay in High-Throughput Format | Springer Nature Experiments [experiments.springernature.com]
- 26. fda.gov [fda.gov]
- 27. hERG Safety | Cyprotex ADME-Tox Solutions Evotec [evotec.com]
- 28. benchchem.com [benchchem.com]
- 29. Cytochrome P450 Inhibition Assay Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 30. criver.com [criver.com]
- 31. In Vitro Evaluation of Reversible and Irreversible Cytochrome P450 Inhibition: Current Status on Methodologies and their Utility for Predicting Drug–Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Cytochrome P450 Inhibition Assay Using Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 33. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions PMC [pmc.ncbi.nlm.nih.gov]
- 34. benchchem.com [benchchem.com]
- 35. Redbook 2000: IV.C.3.a. Short-Term Toxicity Studies with Rodents | FDA [fda.gov]
- 36. nationalacademies.org [nationalacademies.org]
- 37. In Vivo Toxicity Study Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 38. Toxicology | MuriGenics [murigenics.com]
- To cite this document: BenchChem. [FNDR-20123: A Comparative Analysis of its Safety Profile and Off-Target Effects]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11936684#fndr-20123-safety-profile-and-off-target-effects]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com